Diethyl 2-{2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}-2-hydroxymalonate
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Description
Scientific Research Applications
Mechanistic Insights
In scientific research, Diethyl 2-{2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}-2-hydroxymalonate is studied for its reaction mechanisms. For instance, Zhou and Li (2019) investigated the reactions between diphenylamine and diethyl 2-phenylmalonate, revealing a complex series of reactions including addition, dealcoholization, enolization, and ring-closure reactions, amongst others. These insights are crucial for understanding the chemical behavior of similar compounds (Zhou & Li, 2019).
Fluorination Reactions
Diethyl 2-alkyl-2-hydroxymalonates, closely related to the compound , are explored for their reactions with DAST (Diethylaminosulfur Trifluoride), particularly in the synthesis of polyfluorinated indoles. This work by Lepri et al. (2015) highlights the potential of these compounds in fluorination reactions, a key process in organic synthesis (Lepri et al., 2015).
Applications in Polymer Science
In polymer science, diethyl ω-ferrocenylalkylmalonates, structurally related to our compound, have been incorporated into liquid crystalline main-chain polymers. The research by Wilbert and Zentel (1996) demonstrates the utility of such compounds in creating polymers with specific properties like phase transition temperatures (Wilbert & Zentel, 1996).
Phosphorylation Studies
The compound's related family, aminomalonates, have been studied by Egorova et al. (2016) for their phosphorylation reactions. This study provides insights into the synthesis of new phosphorylated 2-arylaminomalonates, expanding the understanding of such compounds in chemical synthesis (Egorova et al., 2016).
Synthesis of Coumarines
In the realm of medicinal chemistry, diethyl malonate derivatives have been used for synthesizing compounds like derrusnine. Kirkiacharian et al. (2002) demonstrated the synthesis of 3-(3,4-méthylenedioxyphenyl)-4-hydroxy-5,7-dimethoxycoumarine, leading to derrusnine, showcasing the compound's role in creating biologically active molecules (Kirkiacharian et al., 2002).
Properties
IUPAC Name |
diethyl 2-[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl]-2-hydroxypropanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2O7/c1-3-28-19(25)21(27,20(26)29-4-2)12-18(24)16-10-9-15(11-17(16)23)30-14-7-5-13(22)6-8-14/h5-11,27H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDOVDCQEGPFQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl)(C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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